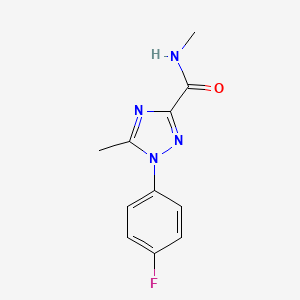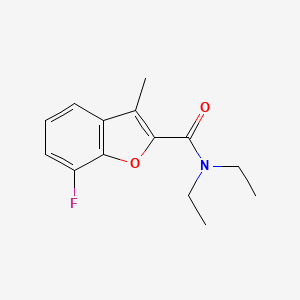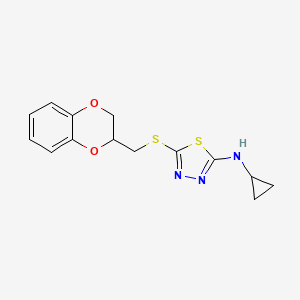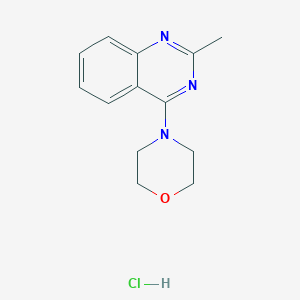![molecular formula C11H8F3NO2S B7455128 (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B7455128.png)
(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile, also known as MTPS, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
科学的研究の応用
(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has been shown to have antitumor effects in vitro and in vivo, making it a potential candidate for the development of anticancer drugs.
作用機序
The mechanism of action of (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is not fully understood. However, it has been proposed that (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile exerts its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. COX-2 and LOX are enzymes that are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile may reduce inflammation and pain.
Biochemical and Physiological Effects:
(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has been shown to possess a wide range of biochemical and physiological effects. In animal models of inflammation and pain, (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has been shown to reduce the activity of nociceptors, which are sensory neurons that respond to painful stimuli. In vitro and in vivo studies have also demonstrated that (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has antitumor effects, including the inhibition of cancer cell proliferation and induction of apoptosis.
実験室実験の利点と制限
(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has several advantages for lab experiments. It is readily available and can be synthesized relatively easily. Additionally, (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has been extensively studied, and its biological effects are well-characterized. However, there are also limitations to using (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile in lab experiments. For example, (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile may have off-target effects, which could complicate the interpretation of experimental results. Additionally, (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile may have limited solubility in certain solvents, which could affect its bioavailability.
将来の方向性
There are several future directions for the study of (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile. One potential direction is the development of (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile and to identify its molecular targets. Finally, the development of new synthetic methods for (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile could lead to improved yields and greater accessibility to this important compound.
Conclusion:
In conclusion, (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It possesses a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. While there are advantages and limitations to using (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile in lab experiments, its potential applications in drug development and its well-characterized biological effects make it an important compound for further study.
合成法
The synthesis of (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile involves the reaction of 3-(trifluoromethyl)benzaldehyde with methylsulfonylacetonitrile in the presence of a base, such as potassium carbonate, in acetonitrile. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile as a yellow solid with a melting point of 120-122°C.
特性
IUPAC Name |
(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2S/c1-18(16,17)10(7-15)6-8-3-2-4-9(5-8)11(12,13)14/h2-6H,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAAPRJMIAQSLI-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(=CC1=CC(=CC=C1)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C(=C/C1=CC(=CC=C1)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Ethyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455053.png)
![3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane](/img/structure/B7455058.png)

![6-Methyl-3-(pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455062.png)
![3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455067.png)
![6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455070.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl((1-phenyl-1H-pyrazol-4-yl)methyl)amino)acetamide](/img/structure/B7455081.png)
![5,6-Dimethyl-4-pyridin-3-yloxythieno[2,3-d]pyrimidine](/img/structure/B7455086.png)

![3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7455101.png)
![2-[5-(2-methylphenyl)tetrazol-2-yl]-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7455121.png)
![N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-4-oxo-1H-quinoline-2-carboxamide](/img/structure/B7455133.png)
